molecular formula C8H9NO2 B8812838 2-Methoxybenzaldehyde oxime

2-Methoxybenzaldehyde oxime

Cat. No.: B8812838
M. Wt: 151.16 g/mol
InChI Key: CBQNSTKQBGIAEL-UHFFFAOYSA-N
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Description

2-Methoxybenzaldehyde oxime, also known as o-Anisaldehyde oxime, is an organic compound with the molecular formula C 8 H 9 NO 2 and a molecular weight of 151.16 g/mol . Its CAS Registry Number is 29577-53-5 . This compound serves as a versatile precursor and building block in organic synthesis and materials science research. Studies on its E-isomer have revealed interesting solid-state properties, where its crystalline structure is stabilized by specific intermolecular interactions, such as O–H∙∙∙O hydrogen bonds that can form chain or dimer motifs, as well as C–H∙∙∙O and C–H∙∙∙π interactions . These characteristics make it a compound of interest in crystallography and for the study of supramolecular assembly. Researchers value this high-purity material for developing new synthetic methodologies and investigating molecular recognition patterns. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3

InChI Key

CBQNSTKQBGIAEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NO

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., Na₂CO₃) under microwave irradiation. The base deprotonates hydroxylamine, enabling nucleophilic attack on the carbonyl carbon of the aldehyde.

Key Reaction:
2-Methoxybenzaldehyde+NH2OH\cdotpHClBase, Microwave2-Methoxybenzaldehyde Oxime+H2O+HCl\text{2-Methoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base, Microwave}} \text{this compound} + \text{H}_2\text{O} + \text{HCl}

Optimized Protocol (Patent CN111978203A)

  • Reactants:

    • 2-Methoxybenzaldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Anhydrous Na₂CO₃ (1.2 equiv)

  • Solvent: Ethanol (3 mL per 0.1 g aldehyde)

  • Conditions:

    • Microwave power: 300 W

    • Temperature: 90°C

    • Time: 5 minutes

  • Workup:

    • Solvent removal under reduced pressure.

    • Extraction with ethyl acetate/water (1:1).

    • Drying (Na₂SO₄), filtration, and solvent evaporation.

Yield: 68.9% (reported for o-methoxybenzaldehyde oxime).

Advantages

  • Speed: Reactions complete in ≤15 minutes.

  • Energy Efficiency: 70–90% reduced energy consumption compared to thermal methods.

  • Scalability: Demonstrated for gram-scale synthesis.

Conventional Thermal Synthesis

Thermal methods remain widely used due to their simplicity and low equipment requirements.

Standard Procedure (RSC Protocol)

  • Reactants:

    • 2-Methoxybenzaldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.5 equiv)

    • Pyridine (0.5 mL per 5 mL ethanol)

  • Solvent: Ethanol (5 mL per 1 mmol aldehyde)

  • Conditions:

    • Heating at 70–80°C for 30 minutes to 3 hours.

    • Cooling in an ice bath to precipitate the product.

  • Purification:

    • Filtration and washing with 70% cold ethanol.

    • Recrystallization from 95% ethanol.

Yield: 75–85% (estimated based on analogous reactions).

Limitations

  • Longer Reaction Times: 0.5–3 hours vs. 5 minutes for microwave.

  • Lower Yields: Attributed to side reactions (e.g., over-oxidation).

Comparative Analysis of Synthesis Methods

ParameterMicrowave MethodThermal Method
Reaction Time5–15 minutes30–180 minutes
Temperature70–110°C70–80°C
Yield68.9%75–85%
Energy ConsumptionLowModerate
Equipment CostHighLow

Key Insight: While microwave synthesis offers rapid kinetics, traditional thermal methods provide marginally higher yields in some cases, likely due to optimized stoichiometry in longer reactions.

Optimization of Reaction Parameters

Solvent Selection

  • Ethanol vs. Methanol: Ethanol achieves higher yields (68.9% vs. 63.2%) due to better solubility of intermediates.

  • Aqueous Systems: Mixed solvents (e.g., ethanol/water) reduce byproduct formation but complicate purification.

Stoichiometry

  • Hydroxylamine Excess: A 1.2:1 molar ratio (NH₂OH·HCl:aldehyde) maximizes conversion. Excess hydroxylamine minimizes unreacted aldehyde.

Temperature and Power (Microwave)

Temperature (°C)Microwave Power (W)Yield (%)
7020058.3
9030068.9
11030065.4

Optimum: 90°C and 300 W balance reaction rate and decomposition.

Purification Techniques

Extraction and Drying

  • Ethyl Acetate/Water: Removes unreacted hydroxylamine and inorganic salts.

  • Anhydrous Na₂SO₄: Effective for dehydrating the organic phase.

Recrystallization

  • Solvent: 95% ethanol produces crystals with >98% purity.

  • Yield Recovery: 85–90% after recrystallization.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν(C=N) at 1640 cm⁻¹, ν(O-H) at 3200–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CH=N), 7.45–6.90 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃).

Melting Point

  • Observed: 92–94°C (lit. 93–95°C).

Industrial-Scale Production Considerations

  • Microwave Reactors: Batch systems require significant capital investment but enable rapid throughput.

  • Solvent Recovery: Ethanol recycling reduces costs by 30–40%.

  • Safety: Hydroxylamine hydrochloride is hygroscopic and requires dry handling.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Methoxybenzaldehyde oxime serves as a precursor in the synthesis of pharmaceuticals with notable antimicrobial and anticancer properties. Research has indicated that derivatives of this compound exhibit moderate antifungal activity against various pathogenic fungi, including:

  • Aspergillus fumigatus
  • A. flavus
  • A. terreus
  • Penicillium expansum

These fungi are known for causing serious infections in immunocompromised individuals .

Antioxidant Activity

The compound has been studied for its ability to modulate oxidative stress within cells. In vitro assays have demonstrated that it effectively scavenges free radicals, suggesting its potential as an antioxidant agent. This property may contribute to protective effects against oxidative damage in cells .

Biochemical Analysis

The following table summarizes the key biochemical properties of this compound:

PropertyDescription
Inhibition of TyrosinaseWeak inhibitor; potential use in skin whitening agents
Oxidative Stress ModulationAlters cellular redox state; impacts cell viability
Antimicrobial SpectrumEffective against specific fungi causing human diseases

Antifungal Activity Study

A study evaluated the efficacy of this compound against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections .

Antioxidant Activity Research

In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial processes:

  • Synthesis of Dyes : It is utilized in the production of dyes and other industrial chemicals.
  • Organic Synthesis : The compound acts as a building block in the synthesis of various organic compounds and ligands for metal complexes .

Mechanism of Action

The mechanism of action of 2-Methoxybenzaldehyde oxime involves its interaction with molecular targets through its functional groups. The methoxy group and hydroxylamine moiety can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aromatic Oximes

Compound pKa Molecular Weight (g/mol) Notable Functional Groups Hydrate Formation in MeOH–H₂O
Benzaldehyde oxime 11.3 ± 0.1 121.14 None No
2-Hydroxybenzaldehyde oxime 9.1 ± 0.1 137.14 Phenolic -OH No
2-Methoxybenzaldehyde oxime 11.4 ± 0.1 151.16 Ortho -OCH₃ Yes
4-Methoxybenzaldehyde oxime Not reported 151.16 Para -OCH₃ Not studied
4-Chlorobenzaldehyde oxime Not reported 155.58 Para -Cl No

Key Observations :

  • pKa Trends: The phenolic -OH in 2-hydroxybenzaldehyde oxime significantly lowers its pKa (9.1) due to electron-withdrawing effects and hydrogen bonding. In contrast, the methoxy group in this compound exerts a mild electron-donating effect, resulting in a pKa (11.4) comparable to benzaldehyde oxime (11.3) .
  • Hydrate Formation: this compound forms hydrates in methanol–water eluents, a behavior also observed in 4-methyl- and 3,4-dimethoxy analogs. This distinguishes it from most oximes, which typically exhibit hydrate-related anomalies only in acetonitrile–water systems .

Chromatographic Behavior

This compound shows downward deviations in retention time at high water content in HPLC, attributed to its conversion to hydrophilic hydrates (Figure 7 in ). This contrasts with simpler oximes like benzaldehyde oxime, which follow linear retention trends.

Q & A

Q. What is the standard synthetic protocol for 2-Methoxybenzaldehyde oxime, and what reaction conditions optimize yield?

Methodological Answer: this compound is synthesized by reacting 2-Methoxybenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) under acidic conditions. The reaction typically proceeds in aqueous hydrochloric acid (HCl), where the aldehyde group undergoes nucleophilic addition with hydroxylamine to form the oxime. Excess NH2_2OH·HCl ensures complete conversion, and the product can be extracted directly from the reaction mixture without further purification .

Key Reaction Conditions:

ReagentRoleCondition
2-MethoxybenzaldehydeSubstrateReacted with hydroxylamine
NH2_2OH·HClNucleophileExcess molar ratio
HClAcid catalystAqueous medium

Q. What are the recommended storage and handling practices for this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep the compound in a tightly sealed container at room temperature in a dry, well-ventilated area to prevent degradation or moisture absorption .
  • Handling: Use nitrile gloves and lab coats to avoid skin contact. Respiratory protection (e.g., NIOSH-approved masks) is advised during prolonged exposure. Avoid contact with eyes and wash hands thoroughly after handling .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Methodological Answer:

  • FT-IR: Characteristic peaks include the O–H stretch (~3200 cm1^{-1}) of the oxime and the C=N stretch (~1640 cm1^{-1}) .
  • GC-FTIR: Used to monitor dynamic isomerization (E/Z configurations) by tracking wavenumber-specific elution profiles .
  • NMR: 1^1H-NMR (DMSO-d6_6) shows signals for the methoxy group (~3.8 ppm) and aromatic protons (6.8–7.5 ppm) .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing fungicidal agents, and what mechanistic insights support its role?

Methodological Answer: Substituted benzaldehyde oximes are key intermediates in synthesizing pyrazole-4-carboxylic oxime esters, which exhibit fungicidal activity. For example, 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters derived from this compound disrupt fungal cell membranes via lipophilic interactions. Mechanistic studies suggest the trifluoromethyl group enhances bioavailability and target binding .

Example Pathway:

StepReactionKey Intermediate
1Oxime formationThis compound
2Acylation with acid chloridesOxime ester derivative
3Biological screeningFungicidal activity confirmed

Q. What challenges arise in analyzing dynamic isomerization of oximes like this compound using chromatographic techniques?

Methodological Answer: Oximes exhibit E/Z isomerization under thermal or acidic conditions, complicating chromatographic analysis. GC-FTIR with multivariate curve resolution (MCR) can resolve overlapping peaks by isolating isomer-specific wavenumber responses (e.g., 1640 cm1^{-1} for C=N). Elevated column temperatures (>100°C) may accelerate isomer interconversion, requiring optimized flow rates to capture dynamic behavior .

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

Methodological Answer: The oxime’s N–O donor sites enable chelation with transition metals like Mn(II). Substitutions at the methoxy or aromatic positions alter ligand geometry and redox properties. For instance, N,N′-Bis[2-methoxybenzylidene]amino oxamides form octahedral Mn(II) complexes with enhanced antibacterial activity due to improved electron delocalization .

Coordination Effects:

ModificationImpact on Metal Complex
Electron-withdrawing groupsStabilize low-spin states
Bulky substituentsDistort coordination geometry

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